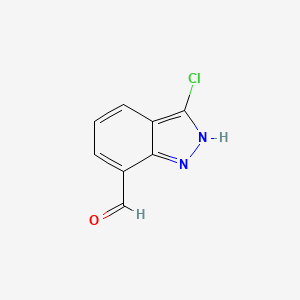
3-Chloro-1H-indazole-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1H-indazole-7-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chloro substituent and an aldehyde group in the 3- and 7-positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazole-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions to form the indazole ring . The aldehyde group can then be introduced through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process may include chlorination, cyclization, and formylation steps, optimized for high yield and purity .
化学反应分析
Types of Reactions
3-Chloro-1H-indazole-7-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Condensation: Primary amines or hydrazines in ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: N-substituted indazoles.
Oxidation: 3-Chloro-1H-indazole-7-carboxylic acid.
Reduction: 3-Chloro-1H-indazole-7-methanol.
Condensation: Schiff bases or hydrazones.
科学研究应用
3-Chloro-1H-indazole-7-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science:
Agricultural Chemistry: Utilized in the development of agrochemicals and pesticides.
作用机制
The mechanism of action of 3-Chloro-1H-indazole-7-carbaldehyde largely depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The chloro and aldehyde groups can interact with active sites of enzymes, leading to inhibition of their activity. The compound can also form covalent bonds with nucleophilic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
3-Bromo-1H-indazole-7-carbaldehyde: Similar structure but with a bromo substituent instead of chloro.
2-Chloro-1H-indazole-7-carbaldehyde: Chloro substituent at the 2-position instead of the 3-position.
3-Chloro-1H-indazole-6-carbaldehyde: Aldehyde group at the 6-position instead of the 7-position.
Uniqueness
3-Chloro-1H-indazole-7-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which can influence its reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and applications.
属性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
3-chloro-2H-indazole-7-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11) |
InChI 键 |
PWWYCZFQPYZWOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NN=C2C(=C1)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















